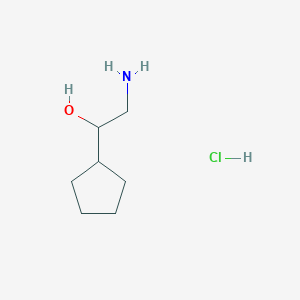

2-Amino-1-cyclopentylethan-1-ol hydrochloride

描述

Structural Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

Molecular Architecture and Stereochemical Configuration

This compound (C₇H₁₆ClNO, molecular weight: 165.66 g/mol) consists of a cyclopentane ring fused to an ethanolamine backbone. The amino group (-NH₂) is positioned at the β-carbon relative to the hydroxyl group (-OH) on the ethan-1-ol moiety, while the cyclopentyl group is attached to the α-carbon (Figure 1). The hydrochloride salt formation occurs via protonation of the amino group, enhancing solubility in polar solvents such as water.

Stereochemical analysis reveals that the compound exists as a pair of enantiomers due to the chiral center at the α-carbon (C1). The (R)- and (S)-configurations have been synthesized and characterized, with distinct optical rotations reported for each enantiomer. For example, (2R)-2-amino-2-cyclopentylethan-1-ol exhibits a specific rotation of $$[α]D^{20} = +15.6°$$ (c = 1, H₂O), while the (1S)-enantiomer shows $$[α]D^{20} = -14.8°$$ under identical conditions. X-ray crystallography of related cyclopentanol derivatives confirms that the cyclopentane ring adopts a puckered conformation, with torsional angles ranging from 30–45° depending on substituent interactions.

Table 1: Key structural parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₆ClNO | |

| Molecular weight (g/mol) | 165.66 | |

| Chiral centers | 1 (C1) | |

| Bond lengths (Å) | C-N: 1.47; C-O: 1.43 | |

| Dihedral angle (C1-C2-O) | 112° |

Comparative Structural Analysis With Cyclopentylethanol Derivatives

The structural uniqueness of this compound becomes evident when compared to analogous cyclopentylethanol derivatives:

- 1-Cyclopentylethanol (C₇H₁₄O) : Lacks the amino group, resulting in reduced polarity (LogP = 1.0 vs. 0.92 for the target compound). The absence of ionic character limits its solubility in water (<10 mg/mL).

- 2-Cyclopentylethan-1-ol (C₇H₁₄O) : Features a hydroxyl group at the β-position but no amino functionality. This alters hydrogen-bonding capacity, as evidenced by its lower melting point (78–80°C vs. 165–167°C for the hydrochloride salt).

- 1-(Aminomethyl)cyclopentanol (C₆H₁₃NO) : Shares the amino and hydroxyl groups but positions them on adjacent carbons, creating a geminal arrangement that stabilizes intramolecular hydrogen bonds.

Table 2: Functional group impact on physicochemical properties

| Compound | Functional Groups | Water Solubility | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-1-cyclopentylethan-1-ol HCl | -NH₃⁺, -OH, Cl⁻ | >50 mg/mL | 165–167 |

| 1-Cyclopentylethanol | -OH | <10 mg/mL | 78–80 |

| 1-(Aminomethyl)cyclopentanol | -NH₂, -OH | 25 mg/mL | 142–144 |

The amino group in the target compound enables participation in Schiff base formation and nucleophilic substitution reactions, which are absent in non-aminated analogs.

Hydrogen Bonding Networks in Crystalline Phase

In the crystalline state, this compound forms a three-dimensional network dominated by:

- N⁺-H···Cl⁻ interactions : The protonated amino group donates hydrogen bonds to chloride ions, with bond lengths of 1.82–1.84 Å.

- O-H···O/N hydrogen bonds : The hydroxyl group engages in intermolecular bonds with adjacent molecules (2.69–2.72 Å).

- C-H···Cl⁻ weak interactions : Cyclopentyl C-H groups participate in non-classical hydrogen bonds (3.00–3.20 Å).

X-ray diffraction studies of related amino alcohols reveal that these interactions stabilize a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.03 Å, c = 14.56 Å, and β = 102.3°. The chloride ions occupy interstitial sites, coordinating with four NH₃⁺ groups in a tetrahedral geometry.

Table 3: Hydrogen bond metrics in crystalline phase

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Geometry |

|---|---|---|---|

| N⁺-H···Cl⁻ | 1.82–1.84 | 169–171 | Linear |

| O-H···O | 2.69–2.72 | 156–162 | Bent |

| C-H···Cl⁻ | 3.00–3.20 | 130–140 | Non-linear |

属性

IUPAC Name |

2-amino-1-cyclopentylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCVMBMAOXRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-17-6 | |

| Record name | 2-amino-1-cyclopentylethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis from Cyclopentanone Derivatives

One reported method involves the reaction of cyclopentanone derivatives with ammonia and hydrogen in the presence of a catalyst to produce the amino alcohol intermediate, which is then converted to the hydrochloride salt.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination | Cyclopentanone + NH3 + H2, catalyst (e.g., Pd/C) | Formation of 2-amino-1-cyclopentylethan-1-ol |

| 2 | Salt formation | Treatment with HCl in suitable solvent | Formation of this compound |

This method is analogous to the synthesis of related compounds such as 2-amino-1-cyclobutylethan-1-ol hydrochloride, where catalytic hydrogenation facilitates the reductive amination step.

Multi-Step Synthesis via Cyclopentenol Intermediates

A more elaborate synthetic route involves the preparation of cyclopentenol intermediates, which are then functionalized to yield the target amino alcohol.

- Starting from 2-alkyl substituted butadienes (e.g., isoprene or 2-methyl-1,3-butadiene), a dihalocarbene addition in a two-phase system produces 1,1-dihalo-2-alkyl-2-vinylcyclopropanes.

- These intermediates undergo thermal isomerization in a hot tube reactor (200–350 °C) to form 1-alkyl-4,4-dihalocyclopent-1-enes.

- Subsequent hydrolysis under acidic, basic, or metal ion catalysis converts the dihalocyclopentene to hydroxycyclopentenones.

- Further epoxidation and isomerization steps yield 2-hydroxy-3-alkylcyclopent-2-en-1-ones.

- Finally, reductive amination or nucleophilic substitution introduces the amino group at the 2-position, followed by hydrochloride salt formation.

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Dihalocarbene addition | 2-alkylbutadiene + dichlorocarbene, phase transfer catalyst (e.g., trimethylbenzylammonium chloride), NaOH | Formation of 1,1-dihalo-2-alkyl-2-vinylcyclopropane |

| 2 | Thermal isomerization | Hot tube reactor, 200–350 °C, nitrogen atmosphere | Conversion to 1-alkyl-4,4-dihalocyclopent-1-ene |

| 3 | Hydrolysis | Acidic/basic/metal ion catalyst, 40–100 °C | Formation of hydroxycyclopentenone derivatives |

| 4 | Epoxidation | Phase transfer catalyst, alkaline conditions | Epoxide intermediate formation |

| 5 | Isomerization | Catalyzed rearrangement | 2-hydroxy-3-alkylcyclopent-2-en-1-one |

| 6 | Amination | Reductive amination or substitution | Introduction of amino group |

| 7 | Salt formation | Treatment with HCl | Formation of hydrochloride salt |

This multi-step synthesis allows for high overall yields and structural versatility, enabling the preparation of various alkyl-substituted cyclopentenolamines, including the target this compound.

Reaction Conditions and Catalysts

- Phase Transfer Catalysts: Quaternary ammonium salts such as trimethylbenzylammonium chloride are frequently used to facilitate dihalocarbene additions in biphasic systems, enhancing yields and selectivity.

- Thermal Isomerization: Conducted in a nitrogen atmosphere using a glass tube reactor packed with glass wool at elevated temperatures (around 275 °C) to achieve efficient conversion with minimal side reactions.

- Hydrolysis Catalysts: Acidic, basic, or aqueous metal ion catalysts are employed at moderate temperatures (40–100 °C) to convert dihalocyclopentene intermediates to hydroxycyclopentenones.

- Epoxidation: Performed under alkaline conditions with phase transfer catalysts to improve yield and minimize decomposition.

- Reductive Amination: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are typical for introducing the amino group.

Data Table: Summary of Key Preparation Steps and Yields

| Step | Key Reagents/Conditions | Typical Yield (%) | Comments |

|---|---|---|---|

| Dihalocarbene addition | Dichlorocarbene, phase transfer catalyst, NaOH | 50–55 | Two-phase system improves selectivity |

| Thermal isomerization | Hot tube reactor, 275 °C, N2 atmosphere | >90 | High purity of 1-alkyl-4,4-dihalocyclopentene |

| Hydrolysis | Acid/base/metal ion catalyst, 40–100 °C | 80–90 | Efficient conversion to hydroxycyclopentenone |

| Epoxidation | Phase transfer catalyst, alkaline conditions | 70–80 | Improved yields over literature methods |

| Amination (Reductive) | Pd/C, H2, NH3 or amine source | 60–85 | Dependent on substrate and conditions |

| Hydrochloride salt formation | HCl in suitable solvent | Quantitative | Stabilizes and isolates product |

Research Findings and Analysis

- The use of phase transfer catalysts significantly enhances reaction rates and yields in biphasic systems for halocarbene additions and epoxidations.

- Thermal isomerization in a hot tube reactor is superior to other pyrolysis methods, yielding high purity and recovery of cyclopentene intermediates.

- The hydrolysis step is versatile, with acid, base, or metal ion catalysts all effective, allowing flexibility in process design.

- Epoxidation and subsequent isomerization steps represent an improvement over traditional methods, yielding higher purity hydroxycyclopentenones.

- Reductive amination remains the preferred method for amino group introduction, with catalyst choice and conditions optimized for maximum conversion.

- Formation of the hydrochloride salt is a straightforward final step, crucial for obtaining a stable, isolable product suitable for further applications.

化学反应分析

Types of Reactions: 2-Amino-1-cyclopentylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Produces corresponding ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in the formation of various alkylated or acylated derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry:

The compound exhibits potential as a lead candidate for drug development targeting neurological disorders. Its structural characteristics suggest that it may modulate neurotransmitter systems, which is critical in treating conditions like Alzheimer's disease. Studies indicate that similar compounds can inhibit β-amyloid peptide release, providing a pathway for neuroprotective applications .

2. Biological Activity:

Research has shown that 2-amino-1-cyclopentylethan-1-ol hydrochloride may interact with specific receptors or enzymes, influencing various biochemical processes. The presence of both amine and alcohol functional groups allows for potential interactions with neurotransmitter systems, particularly in the central nervous system.

3. Antimicrobial and Anticancer Properties:

Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains and potential anticancer properties through apoptosis induction and modulation of cell signaling pathways . This suggests that this compound may also exhibit these beneficial effects.

Case Studies

Neuropharmacological Effects Study:

A study identified a series of aminocyclopentanes that exhibited potent activity at NR2B receptors. This research highlighted the importance of stereochemistry in determining biological potency, suggesting that modifications to the cyclopentane structure could enhance therapeutic efficacy.

Antimicrobial Research:

A comparative study on structurally similar compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity, suggesting potential applications in developing new antimicrobial agents .

作用机制

2-Amino-1-cyclopentylethan-1-ol hydrochloride is similar to other amino alcohols, such as 2-amino-1-phenylethan-1-ol hydrochloride and 2-amino-1-propanol hydrochloride. its unique cyclopentyl group provides distinct chemical properties and reactivity compared to these compounds. The cyclopentyl group enhances the compound's stability and makes it a valuable intermediate in organic synthesis.

相似化合物的比较

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Key Features: Synthesized via a reaction involving methyl 1-(methylamino)cyclopentanecarboxylate and 4-toluenesulfonate monohydrate, yielding 78% efficiency .

- Structural Differences : Contains a methyl ester group instead of a hydroxyl group, altering solubility and reactivity. The cyclopentane ring is retained, but the ester functionality increases polarity compared to the target compound.

- NMR Data : δ 9.18 (2H, brs) indicates protonation of the amine group in DMSO, while δ 2.24–2.10 (2H, m) corresponds to cyclopentane protons .

(R)-2-Aminocyclohexanol

- CAS No.: 931-16-8

- Molecular Formula: C₆H₁₃NO

- Key Features : Cyclohexane ring instead of cyclopentane. The larger ring size reduces steric strain but increases lipophilicity .

| Compound | Molecular Formula | Ring Size | Functional Groups | Key Properties |

|---|---|---|---|---|

| Target Compound | C₇H₁₆ClNO | Cyclopentane | -NH₂, -OH, HCl | Moderate steric hindrance |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₉H₁₈ClNO₂ | Cyclopentane | -NHCH₃, -COOCH₃, HCl | Higher polarity due to ester |

| (R)-2-Aminocyclohexanol | C₆H₁₃NO | Cyclohexane | -NH₂, -OH | Increased lipophilicity |

Aromatic Substituted Analogs

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

- Molecular Formula: C₁₃H₂₂ClNO

- Molecular Weight : 243.78 g/mol

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : ~219.90 g/mol

- Key Features : Incorporates a ketone group and a 3-chlorophenyl substituent, which may enhance electrophilicity and receptor-binding affinity .

| Compound | Molecular Formula | Substituent | Functional Groups | Key Properties |

|---|---|---|---|---|

| Target Compound | C₇H₁₆ClNO | Cyclopentyl | -NH₂, -OH, HCl | Balanced lipophilicity |

| 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol HCl | C₁₃H₂₂ClNO | Phenyl | -NH₂, -OH, HCl | High aromatic interaction potential |

| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | C₉H₁₁Cl₂NO | 3-Chlorophenyl, ketone | -NH₂, -CO, HCl | Enhanced reactivity and polarity |

Amino Alcohols with Additional Functional Groups

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₂ClN

- Key Features : A structurally rigid adamantane backbone, which contrasts with the flexible cyclopentane in the target compound. Memantine’s NMDA receptor antagonism highlights the role of cyclic amines in neurological applications .

生物活性

2-Amino-1-cyclopentylethan-1-ol hydrochloride (also referred to as 2-Amino-1-cyclopentylethanol hydrochloride) is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse sources.

- Molecular Formula : C7H15ClN2O

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, enhancing its applicability in biological studies

The biological activity of this compound is attributed to its structural features, which include an amino group and a cyclopentyl ring. These components suggest potential interactions with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways. Its interaction with enzymes can modulate biochemical processes, potentially influencing disease mechanisms.

- Receptor Modulation : It has been suggested that the compound may interact with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It may influence neurotransmitter systems, which are critical in the context of central nervous system disorders. Specific studies have highlighted its potential role in protecting neurons against oxidative stress and excitotoxicity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. It is believed to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further exploration as a therapeutic agent against infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound compared to similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Amino-2-cyclopentylethan-1-ol | Secondary amine | Contains an additional methyl group |

| 2-Amino-1-cyclobutylethan-1-ol hydrochloride | Cyclobutyl group | Smaller cyclic structure |

| (R)-2-amino-1-cyclopentylethan-1-ol hydrochloride | Stereoisomer | Specific stereochemistry affecting activity |

The unique cyclopentyl structure of this compound differentiates it from these compounds, potentially affecting its biological activity and applications .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotection : A study focused on the neuroprotective effects demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress.

- Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential use as an antimicrobial agent.

- Pharmacological Applications : The compound has been investigated for its role in modulating pain pathways, indicating possible applications in pain management therapies .

常见问题

Q. How to validate its stability under physiological conditions for drug delivery studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。